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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of

immunohistochemistry (IHC) to evaluate c-MET expression in preclinical and clinical studies of

ABN401, a selective c-MET inhibitor. The protocols and data presented are intended to guide

researchers in the accurate assessment of c-MET as a biomarker for ABN401 sensitivity.

Introduction
ABN401 is an orally bioavailable, highly selective small-molecule inhibitor of the c-MET

receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through

mechanisms such as gene amplification, mutations (e.g., MET exon 14 skipping), or protein

overexpression, is a key driver in various cancers, including non-small cell lung cancer

(NSCLC).[2] ABN401 binds to the ATP-binding site of c-MET, inhibiting its phosphorylation and

disrupting downstream signaling pathways, which can lead to cell death in tumors dependent

on this pathway.[1] Consequently, accurate detection of c-MET expression is crucial for

identifying patients who may benefit from ABN401 therapy. Immunohistochemistry is a widely

used method for assessing c-MET protein expression in tumor tissue.
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The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and

autophosphorylates, activating multiple downstream signaling cascades. These pathways,

including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to cell proliferation,

survival, migration, and invasion.[3] Aberrant c-MET activation leads to uncontrolled cell growth

and metastasis.[4] ABN401 acts as a competitive inhibitor at the ATP-binding site of the c-MET

kinase domain, preventing this phosphorylation and subsequent pathway activation.
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Caption: ABN401 inhibits the c-MET signaling pathway.

Quantitative Data on c-MET Expression and ABN401
Efficacy
Preclinical and clinical studies have demonstrated a correlation between the level of c-MET

expression or specific c-MET alterations and the response to ABN401.

Preclinical Data: ABN401 Activity in Cancer Cell Lines
and PDX Models
The following table summarizes the in vitro cytotoxic activity of ABN401 in various cancer cell

lines with differing c-MET status, as well as the in vivo response in patient-derived xenograft

(PDX) models.
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Cell Line /
PDX Model

Cancer
Type

c-MET
Status (IHC
Score)

c-MET
Alteration

ABN401
IC50 (nM)

In Vivo
Tumor
Growth
Inhibition
(TGI)

Cell Lines

SNU-5 Gastric 3+
High

Amplification
2.1 Significant

Hs746T Gastric 3+
High

Amplification
2.5 Not Reported

MKN45 Gastric 3+
High

Amplification
43.1 Not Reported

EBC-1 Lung 3+
High

Amplification
2.0 Significant

H1993 Lung 3+
High

Amplification
2.8 Not Reported

SNU-638 Gastric 3+
No

Amplification
2.7 Significant

PDX Models

GA3121 Gastric 3+
High

Amplification

Not

Applicable
Significant

LI0612 Liver 3+
High

Amplification

Not

Applicable
Significant

LU2503 Lung 3+
High

Amplification

Not

Applicable
Significant

LU5381 Lung 3+
MET exon 14

skipping

Not

Applicable
Significant

Clinical Data: ABN401 Efficacy in NSCLC Patients
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Clinical trials of ABN401 have focused on patients with NSCLC harboring specific c-MET

alterations. The following table summarizes key efficacy data from these trials.

Clinical Trial
Phase

Patient
Population

c-MET
Alteration

Number of
Patients

Objective
Response
Rate (ORR)

Phase 2

(NCT05541822)

Treatment-Naïve

NSCLC

MET exon 14

skipping
8 75%

Phase 2

(NCT05541822)

Evaluable

NSCLC

MET exon 14

skipping
17 52.9%

Phase 1

Expansion
NSCLC

MET exon 14

skipping
4

50% (2 Partial

Responses)

Phase 1 Dose

Escalation
NSCLC

c-MET

Overexpression
Not Specified

2 Partial

Responses

Confirmed

Experimental Protocols
Immunohistochemistry (IHC) Protocol for c-MET
Expression
The following is a representative IHC protocol for the detection of c-MET protein in formalin-

fixed, paraffin-embedded (FFPE) tissue, based on standard methodologies and the commonly

used VENTANA MET (SP44) RxDx Assay.

Materials:

FFPE tissue sections (4-5 µm) on positively charged slides

Xylene or equivalent deparaffinization solution

Ethanol (graded series: 100%, 95%, 70%)

Deionized water
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Antigen Retrieval Solution (e.g., EDTA-based, pH 8.0)

Peroxidase block (e.g., 3% Hydrogen Peroxide)

Protein block (e.g., normal goat serum)

Primary antibody: Rabbit monoclonal anti-c-MET (Clone SP44)

Secondary antibody: HRP-conjugated anti-rabbit antibody

DAB chromogen solution

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Incubate slides in xylene (2 x 10 minutes).

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).

Rinse with deionized water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) using a suitable antigen retrieval solution in

a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).

Allow slides to cool to room temperature.

Staining:

Block endogenous peroxidase activity with peroxidase block for 10 minutes.

Rinse with wash buffer (e.g., PBS or TBS).
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Apply protein block and incubate for 20 minutes to reduce non-specific binding.

Incubate with the primary anti-c-MET antibody at an optimized dilution for 30-60 minutes at

room temperature or overnight at 4°C.

Rinse with wash buffer.

Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room

temperature.

Rinse with wash buffer.

Apply DAB chromogen solution and incubate until the desired stain intensity develops

(typically 5-10 minutes).

Rinse with deionized water.

Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate through a graded series of ethanol and clear with xylene.

Coverslip with a permanent mounting medium.

IHC Scoring Criteria for c-MET:

c-MET expression is typically evaluated based on the staining intensity and the percentage of

positive tumor cells. A common scoring system is as follows:

0: No staining or weak staining in <50% of tumor cells.

1+: Weak to moderate staining in ≥50% of tumor cells.

2+: Moderate to strong staining in ≥50% of tumor cells.

3+: Strong staining in ≥50% of tumor cells.
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For clinical trial eligibility, high c-MET overexpression is often defined as an IHC score of 3+ in

≥50% of tumor cells.

Experimental Workflow
The following diagram illustrates a typical workflow for the assessment of c-MET expression in

ABN401 studies, from sample acquisition to data analysis.
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c-MET IHC Experimental Workflow for ABN401 Studies
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Caption: Workflow for c-MET IHC in ABN401 studies.
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Conclusion
The determination of c-MET expression by immunohistochemistry is a critical component of

both preclinical and clinical research involving the c-MET inhibitor ABN401. Standardized and

validated IHC protocols, coupled with consistent scoring methodologies, are essential for the

reliable identification of tumors with c-MET dysregulation. The data strongly suggest that high

levels of c-MET expression, as determined by IHC, are associated with a greater likelihood of

response to ABN401, underscoring the importance of this biomarker in patient selection for

targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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